7-Desmethyl-agomelatine D3
CAS No.:
Cat. No.: VC16677389
Molecular Formula: C14H15NO2
Molecular Weight: 232.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H15NO2 |
|---|---|
| Molecular Weight | 232.29 g/mol |
| IUPAC Name | 2,2,2-trideuterio-N-[2-(7-hydroxynaphthalen-1-yl)ethyl]acetamide |
| Standard InChI | InChI=1S/C14H15NO2/c1-10(16)15-8-7-12-4-2-3-11-5-6-13(17)9-14(11)12/h2-6,9,17H,7-8H2,1H3,(H,15,16)/i1D3 |
| Standard InChI Key | UNTZQBYXDYYXIY-FIBGUPNXSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])C(=O)NCCC1=CC=CC2=C1C=C(C=C2)O |
| Canonical SMILES | CC(=O)NCCC1=CC=CC2=C1C=C(C=C2)O |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characteristics
7-Desmethyl-agomelatine D3 (IUPAC name: -(2-(7-hydroxynaphthalen-1-yl)ethyl)acetamide-2,2,2-d3) features a naphthalene core substituted with hydroxyl and ethylacetamide groups. Deuterium atoms replace three hydrogens at the acetamide’s methyl group, a modification that stabilizes the molecule against metabolic degradation without altering its receptor affinity . The structural similarity to agomelatine ensures congruent chromatographic behavior, facilitating its use as an internal standard.
Table 1: Physicochemical Properties of 7-Desmethyl-Agomelatine D3
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 232.3 g/mol |
| CAS Number | 2749427-92-5 |
| Appearance | Off-white solid |
| Solubility | Methanol |
| Storage Conditions | 2–8°C |
Synthetic and Analytical Considerations
The synthesis of 7-desmethyl-agomelatine D3 involves deuterium incorporation via catalytic exchange or labeled precursor utilization. Its purification leverages high-performance liquid chromatography (HPLC) to achieve >98% isotopic purity, as validated by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) . Stability studies confirm negligible deuteration loss under recommended storage conditions, ensuring long-term reliability in analytical workflows .
Pharmacological Role in Agomelatine Metabolism
Metabolic Pathways
Agomelatine undergoes extensive hepatic metabolism primarily via cytochrome P450 isoforms CYP1A2 (90%) and CYP2C9/19 (10%), yielding 7-desmethyl-agomelatine and 3-hydroxy-agomelatine as major metabolites . The former accounts for approximately 16% of total metabolic clearance, with its formation rate influenced by genetic polymorphisms in CYP1A2 . Deuteration at the acetamide group slows hepatic oxidation, a property exploited in tracer studies to delineate agomelatine’s presystemic elimination .
Pharmacokinetic Modeling
Population pharmacokinetic analyses reveal substantial interindividual variability (IIV) in agomelatine’s intrinsic clearance (130.8%), attributable to CYP1A2 activity fluctuations . 7-Desmethyl-agomelatine D3 facilitates precise measurement of this variability, as shown in a semiphysiological model simulating hepatic extraction:
where = intrinsic clearance, = hepatic blood flow, = unbound fraction (0.05), and = plasma-to-blood ratio (1.45) . Simulations using 7-desmethyl-agomelatine D3 demonstrate portosystemic shunting elevates agomelatine exposure 12.6–109.1-fold, underscoring its utility in hepatic impairment studies .
Table 2: Key Pharmacokinetic Parameters of Agomelatine and Metabolites
| Parameter | Value (Mean ± SD) |
|---|---|
| Agomelatine | 1.2 ± 0.3 hours |
| 7-Desmethyl-agomelatine Formation | 16.2 ± 4.1% of dose |
| CYP1A2 Contribution | 89.7 ± 5.8% |
Analytical Applications in Neuropharmacology
Quantification via LC–MS/MS
7-Desmethyl-agomelatine D3 is routinely employed as an internal standard in liquid chromatography–tandem mass spectrometry (LC–MS/MS) assays. Its deuterium label ensures minimal matrix interference, achieving a lower limit of quantification (LLOQ) of 0.137 ng/mL for the metabolite in plasma . Method validation studies report intraday precision <6.6% and accuracy of 90.2–105.1%, meeting FDA bioanalytical guidelines .
Mechanistic Insights into Antidepressant Action
Research Implications and Future Directions
The deployment of 7-desmethyl-agomelatine D3 has clarified agomelatine’s disposition in special populations, including those with hepatic cirrhosis or CYP1A2 inhibitors. Ongoing studies explore its utility in circadian rhythm synchronization assays, capitalizing on agomelatine’s phase-shifting properties . Future work should address metabolite receptor binding affinities and potential neuroprotective effects, areas currently underexplored despite the compound’s widespread analytical use .
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